Unii-7D8AE6F258

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

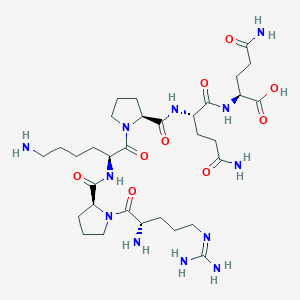

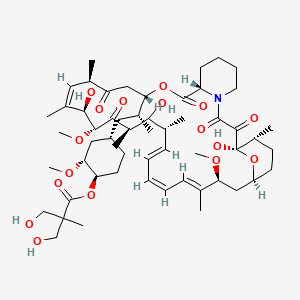

35-Hydroxyl temsirolimus is a derivative of temsirolimus, an ester analog of rapamycin. Temsirolimus is a natural macrolide antibiotic with antifungal, antitumor, and immunosuppressive activities . 35-Hydroxyl temsirolimus is one of the metabolites formed during the metabolic processing of temsirolimus in the human body .

準備方法

The preparation of 35-Hydroxyl temsirolimus involves the metabolic processing of temsirolimus. In vitro studies have shown that temsirolimus is metabolized by human liver microsomes and recombinant human P450 enzymes, particularly CYP3A4 . The synthetic route involves the incubation of temsirolimus with recombinant CYP3A4, followed by separation and identification of the metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) techniques .

化学反応の分析

35-Hydroxyl temsirolimus undergoes various chemical reactions, including oxidation and hydroxylation. The primary enzyme responsible for these reactions is CYP3A4 . The major products formed from these reactions include 36-hydroxyl temsirolimus, 11-hydroxyl temsirolimus with an opened hemi-ketal ring, N-oxide temsirolimus, and 32-O-desmethyl temsirolimus .

科学的研究の応用

35-Hydroxyl temsirolimus has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the metabolic pathways and mechanisms of action of temsirolimus and its derivatives. In medicine, temsirolimus and its metabolites, including 35-Hydroxyl temsirolimus, are investigated for their potential antitumor and immunosuppressive properties . These compounds are also used in the development of new therapeutic agents for the treatment of various cancers and immune-related disorders .

作用機序

The mechanism of action of 35-Hydroxyl temsirolimus involves the inhibition of the mammalian target of rapamycin (mTOR) pathway. Temsirolimus binds to the cytoplasmic protein FKBP-12, forming a complex that inhibits the activity of mTOR kinase . This inhibition leads to the suppression of cell proliferation, growth, and survival by blocking the translation of cell cycle regulatory proteins and angiogenic growth factors . The downstream effectors of mTOR, such as p70S6 kinase and S6 ribosomal protein, are also inhibited, resulting in reduced levels of hypoxia-inducible factors and vascular endothelial growth factor .

類似化合物との比較

35-Hydroxyl temsirolimus is similar to other hydroxylated metabolites of temsirolimus, such as 36-hydroxyl temsirolimus and 11-hydroxyl temsirolimus . These compounds share similar metabolic pathways and mechanisms of action. 35-Hydroxyl temsirolimus is unique in its specific hydroxylation position, which may influence its biological activity and pharmacokinetic properties . Other similar compounds include everolimus and ridaforolimus, which are also derivatives of rapamycin and act as mTOR inhibitors .

特性

分子式 |

C56H87NO17 |

|---|---|

分子量 |

1046.3 g/mol |

IUPAC名 |

[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23R,24Z,26E,28E,30S,32S,35R)-1,18,22-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |

InChI |

InChI=1S/C56H87NO17/c1-32-17-13-12-14-18-33(2)47(61)38(7)49(63)50(71-11)48(62)36(5)25-34(3)42(60)29-45(35(4)26-39-21-23-43(46(27-39)70-10)73-54(67)55(8,30-58)31-59)72-53(66)41-19-15-16-24-57(41)52(65)51(64)56(68)37(6)20-22-40(74-56)28-44(32)69-9/h12-14,17-18,25,33-35,37-41,43-48,50,58-59,61-62,68H,15-16,19-24,26-31H2,1-11H3/b13-12+,18-14-,32-17+,36-25+/t33-,34-,35-,37-,38-,39+,40+,41+,43-,44+,45+,46-,47?,48-,50-,56-/m1/s1 |

InChIキー |

KQIFNDFOEYDKSI-YWZQTJABSA-N |

異性体SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C([C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)O)C)/C)OC |

正規SMILES |

CC1CCC2CC(C(=CC=CC=CC(C(C(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)O)C)C)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)